molecular formula C10H8F3NO3 B14856398 [4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid

[4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid

Cat. No.: B14856398
M. Wt: 247.17 g/mol
InChI Key: IJLFFMACMFEUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 4th position, a trifluoromethyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the acetyl and trifluoromethyl groups. The final step involves the attachment of the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

[4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the binding affinity and specificity of the compound to target proteins or enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar in structure but with a thioacetic acid group instead of an acetic acid moiety.

    [3-Chloro-5-trifluoromethyl-pyridin-2-yl]-pyrimidin-2-ylsulfanyl-acetic acid: Contains a pyrimidinylsulfanyl group, adding complexity to its structure.

Uniqueness

The uniqueness of [4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid lies in its specific combination of functional groups. The presence of both an acetyl and a trifluoromethyl group on the pyridine ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-[4-acetyl-6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C10H8F3NO3/c1-5(15)6-2-7(4-9(16)17)14-8(3-6)10(11,12)13/h2-3H,4H2,1H3,(H,16,17)

InChI Key

IJLFFMACMFEUPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

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